2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine
Description
Significance of Aryloxy Pyridines in Contemporary Organic Chemistry Research
Aryloxy pyridines, a class of diaryl ethers, are prevalent structural motifs in a multitude of biologically active compounds and functional materials. Their significance stems from the unique electronic and structural properties conferred by the linkage of an aromatic phenol (B47542) to a pyridine (B92270) ring through an ether bond. This arrangement can lead to compounds with a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov The pyridine ring, a bioisostere of a phenyl ring, can engage in hydrogen bonding and other non-covalent interactions, which is crucial for molecular recognition in biological systems. Furthermore, the aryloxy pyridine scaffold provides a versatile platform for synthetic chemists to introduce a wide array of functional groups, thereby fine-tuning the steric and electronic properties of the molecule to optimize its desired function.
The Contextual Role of the Bromo- and Methoxy-Substituted Pyridine Framework in Synthetic Strategies
The presence of bromo- and methoxy-substituents on a pyridine framework provides chemists with a powerful toolkit for molecular elaboration. The methoxy (B1213986) group, an electron-donating group, can influence the reactivity of the pyridine ring and is a common feature in many bioactive molecules. nih.gov Methoxy-substituted pyridines can also serve as precursors to pyridones, which are another important class of heterocyclic compounds. nih.gov
The bromine atom, a halogen, is a particularly versatile functional group in synthetic organic chemistry. Its presence on the pyridine or phenyl ring opens up a plethora of possibilities for cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. mdpi.com This enables the construction of more complex molecular architectures. Moreover, the bromo-substituent itself can contribute to the biological activity of a molecule. mdpi.com
Identification of Knowledge Gaps and Research Opportunities for 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine
A thorough review of the scientific literature reveals a significant knowledge gap concerning the specific compound this compound. While the constituent parts of the molecule—the aryloxy pyridine core, the bromo- and dimethyl- substituted phenoxy group, and the methoxy-substituted pyridine—are well-represented in various chemical contexts, their specific combination in this arrangement appears to be largely unexplored. This lack of dedicated research presents a fertile ground for new scientific inquiry.
The primary research opportunities for this compound lie in three main areas:
Synthesis: Developing and optimizing synthetic routes to access this compound is the first logical step. Exploring established methodologies such as the Ullmann condensation and the Buchwald-Hartwig amination-type C-O coupling for its synthesis would be a valuable endeavor.
Characterization: A comprehensive characterization of the compound's physicochemical properties, including its spectroscopic data (NMR, IR, Mass Spectrometry) and potentially its solid-state structure through X-ray crystallography, is essential for any future studies.
Application: Given the known biological activities of related aryloxy pyridines and bromo-substituted phenols, investigating the potential pharmacological properties of this compound is a compelling research avenue. Screening for activities such as antimicrobial, antifungal, or anticancer properties could unveil novel therapeutic potential. myuchem.commyuchem.com
Proposed Synthetic Strategies
The synthesis of this compound would likely involve the formation of the diaryl ether bond as the key step. Two of the most prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction.
The probable starting materials for these syntheses are 2-chloro-6-methoxypyridine (B123196) and 4-bromo-3,5-dimethylphenol (B51444).
Table 1: Key Reactants for the Synthesis of this compound
| Compound Name | Molecular Formula | Molecular Weight | Role |
| 2-Chloro-6-methoxypyridine | C₆H₆ClNO | 143.57 g/mol | Pyridine component |
| 4-Bromo-3,5-dimethylphenol | C₈H₉BrO | 201.06 g/mol | Phenolic component |
Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol. nih.govwikipedia.orgsynarchive.com In the context of synthesizing the target molecule, this would involve the reaction of 2-chloro-6-methoxypyridine with 4-bromo-3,5-dimethylphenol in the presence of a copper catalyst and a base.
Reaction Scheme 1: Proposed Ullmann Condensation
Table 2: Potential Reaction Conditions for Ullmann Condensation
| Parameter | Condition | Rationale |
| Catalyst | Copper(I) iodide (CuI), Copper(I) oxide (Cu₂O) | Commonly used and effective copper sources for Ullmann reactions. nih.gov |
| Ligand | 1,10-Phenanthroline, N,N-Dimethylglycine | Ligands can improve the solubility and reactivity of the copper catalyst. |
| Base | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | To deprotonate the phenol and facilitate the reaction. |
| Solvent | Dimethylformamide (DMF), Dioxane, Toluene | High-boiling polar aprotic solvents are typically used. |
| Temperature | 100-180 °C | Ullmann reactions often require elevated temperatures. wikipedia.org |
Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination chemistry has been extended to the formation of C-O bonds, providing a milder and often more efficient alternative to the Ullmann condensation. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction would also utilize 2-chloro-6-methoxypyridine and 4-bromo-3,5-dimethylphenol as the coupling partners.
Reaction Scheme 2: Proposed Buchwald-Hartwig C-O Coupling
Table 3: Potential Reaction Conditions for Buchwald-Hartwig C-O Coupling
| Parameter | Condition | Rationale |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Common palladium precursors for cross-coupling reactions. |
| Ligand | Xantphos, RuPhos, SPhos | Bulky, electron-rich phosphine (B1218219) ligands are crucial for catalytic activity. |
| Base | Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃) | Strong, non-nucleophilic bases are typically required. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential. |
| Temperature | 80-120 °C | Generally milder conditions than the Ullmann condensation. |
While this compound remains a scientifically uncharted territory, its molecular architecture suggests a high potential for interesting chemical and biological properties. The presence of versatile functional groups opens the door for its use as a key intermediate in the synthesis of more complex molecules. The exploration of efficient synthetic routes, followed by a thorough investigation of its reactivity and biological activity, will be crucial in unlocking the potential of this compound. The knowledge gaps identified herein represent clear opportunities for future research, which could lead to the discovery of novel compounds with valuable applications in various fields of science.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-6-methoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-9-7-11(8-10(2)14(9)15)18-13-6-4-5-12(16-13)17-3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIBXWDANRAAJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OC2=CC=CC(=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 4 Bromo 3,5 Dimethylphenoxy 6 Methoxypyridine
Retrosynthetic Analysis and Strategic Disconnections for 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comamazonaws.com For this compound, the most logical and common disconnection is at the ether linkage (C-O bond), which is a key structural feature of diaryl ethers. This disconnection reveals two primary synthons: a substituted phenoxide and an activated pyridine (B92270) ring.
This leads to two main retrosynthetic pathways:
Disconnection A: This involves the disconnection of the C-O bond, leading to 4-bromo-3,5-dimethylphenol (B51444) and a 2-halide-6-methoxypyridine (where the halide is typically a bromine or chlorine atom to facilitate nucleophilic aromatic substitution or cross-coupling). This is the most common and strategically sound approach.
Disconnection B: An alternative, though less common, disconnection could involve the formation of the pyridine ring itself as a late-stage step in the synthesis, with the diaryl ether linkage already in place. However, this approach is generally more complex and less convergent.
The most strategically advantageous approach is Disconnection A, as it allows for the coupling of two readily accessible precursors. The forward synthesis would then involve a nucleophilic aromatic substitution or, more likely, a transition-metal-catalyzed cross-coupling reaction to form the desired C-O bond.
Development of Novel Synthetic Pathways for this compound
The synthesis of diaryl ethers has been significantly advanced through the development of transition-metal-catalyzed cross-coupling reactions. rsc.orgnih.gov These methods offer milder conditions and broader substrate scope compared to classical methods.
The formation of the C-O bond in this compound is most effectively achieved through cross-coupling reactions. Two of the most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination, the principles of which have been extended to C-O bond formation. wikipedia.orgwikipedia.orgorganic-chemistry.org
Ullmann Condensation: This classical method involves the reaction of an aryl halide with a phenol (B47542) in the presence of a copper catalyst at high temperatures. wikipedia.org Modern variations of the Ullmann reaction utilize copper catalysts with ligands, allowing for lower reaction temperatures and improved yields. jsynthchem.comnih.gov For the synthesis of the target molecule, this would involve reacting 4-bromo-3,5-dimethylphenol with a 2-halo-6-methoxypyridine using a copper catalyst. The mechanism generally involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to form the diaryl ether. wikipedia.org
Palladium-Catalyzed (Buchwald-Hartwig Type) C-O Coupling: This method has become a powerful alternative to the Ullmann reaction, often proceeding under milder conditions with a wider range of substrates. nih.govorganic-chemistry.org The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a phosphine (B1218219) ligand. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the phenoxide, and finally, reductive elimination to yield the diaryl ether and regenerate the catalyst. wikipedia.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov
| Parameter | Ullmann Condensation | Palladium-Catalyzed Coupling |
|---|---|---|
| Catalyst | CuI, Cu2O, or Cu nanoparticles nih.gov | Pd(OAc)2, Pd2(dba)3 nih.gov |
| Ligand | Phenanthroline, N,N-dimethylglycine organic-chemistry.org | Bulky biarylphosphines (e.g., t-BuXPhos) nih.gov |
| Base | K2CO3, Cs2CO3 jsynthchem.com | NaOt-Bu, K3PO4, Cs2CO3 libretexts.org |
| Solvent | DMF, NMP, Nitrobenzene wikipedia.org | Toluene, Dioxane rsc.org |
| Temperature | 120-220 °C (classical), 80-140 °C (modern) nih.govwikipedia.org | 60-110 °C nih.gov |
For the specific target molecule, this compound, there are no chiral centers, and therefore, stereoselective synthesis is not a primary concern for the final structure. However, the principles of stereoselective synthesis could be relevant if chiral derivatives of this compound were to be synthesized, for instance, by introducing a stereocenter on a substituent of either the pyridine or the phenoxy ring. In such a hypothetical case, asymmetric catalysis or the use of chiral starting materials would be necessary to control the stereochemical outcome. nih.gov
Applying green chemistry principles to the synthesis of pyridine derivatives is of growing importance. ijarsct.co.innih.gov For the synthesis of this compound, several green strategies can be considered:
Catalysis: Utilizing catalytic amounts of copper or palladium is inherently greener than stoichiometric reagents. rsc.org The development of highly active catalysts that can be used at low loadings is a key area of research.
Solvent Selection: Traditional solvents for cross-coupling reactions, such as DMF and dioxane, have environmental and health concerns. wikipedia.orgrsc.org Research into greener solvents, such as deep eutectic solvents (DES) or even water, is an active field. nih.govijarsct.co.in
Energy Efficiency: Microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption in the synthesis of pyridine derivatives. nih.gov This technique could be applied to the C-O cross-coupling step.
Atom Economy: Designing the synthesis to maximize the incorporation of atoms from the starting materials into the final product is a core principle of green chemistry. Cross-coupling reactions generally have good atom economy.
Chemo-, Regio-, and Stereoselectivity in the Formation of this compound
Selectivity is a critical aspect of the synthesis of complex molecules.
Chemoselectivity: In the context of the target molecule, chemoselectivity would be important if either of the coupling partners contained other reactive functional groups. The palladium- and copper-catalyzed C-O coupling reactions are generally highly chemoselective, tolerating a wide range of functional groups.
Regioselectivity: The primary regioselective challenge in this synthesis is to ensure the C-O bond forms exclusively at the C2 position of the pyridine ring. This is achieved by using a 2-halo-6-methoxypyridine as the starting material. The halogen at the C2 position is highly activated towards both nucleophilic aromatic substitution and oxidative addition in cross-coupling reactions. The regioselectivity of nucleophilic attack on activated pyridines is a well-established principle. researchgate.netnih.gov
Stereoselectivity: As previously mentioned, the target molecule is achiral, so stereoselectivity is not a factor in its direct synthesis.
Scale-Up Considerations and Process Optimization for this compound
The transition from laboratory-scale synthesis to industrial production presents several challenges. researchgate.netfau.de For the synthesis of this compound, key considerations for scale-up include:
Mechanistic Investigations of Reactions Involving 2 4 Bromo 3,5 Dimethylphenoxy 6 Methoxypyridine
Reaction Kinetics and Transition State Analysis of Derivatization Reactions of 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine
Derivatization of this compound, particularly through palladium-catalyzed cross-coupling reactions at the bromo-substituted aryl moiety, is a key transformation. The kinetics of such reactions are typically studied to determine the rate-determining step and the influence of various reaction parameters.
Kinetic studies often reveal the order of the reaction with respect to the substrate, catalyst, and coupling partner. For many palladium-catalyzed cross-coupling reactions, the rate-determining step can be the oxidative addition of the aryl halide to the Pd(0) complex or the transmetalation step. colab.wsresearchgate.net For instance, in a hypothetical Suzuki-Miyaura coupling, the reaction rate might show a first-order dependence on the concentration of the palladium catalyst and the aryl bromide, while being zero-order in the boronic acid, suggesting that oxidative addition is the rate-limiting step.
Transition state analysis, often aided by computational chemistry, provides a deeper understanding of the reaction pathway. rsc.org In a typical Suzuki-Miyaura cycle involving this compound, the key transition states would be associated with:
Oxidative Addition: The Pd(0) complex inserts into the C-Br bond of the substrate. The stability of this transition state is influenced by the electronic properties of the aryl ring and the steric hindrance around the bromine atom.
Transmetalation: The aryl group is transferred from the boron atom to the palladium center. This step often involves the formation of an arylpalladium(II) boronate complex. acs.org The presence of a base is crucial to activate the boronic acid, forming a more nucleophilic boronate species. acs.org
Reductive Elimination: The newly formed C-C bond is created as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.
Elucidation of Reaction Mechanisms for Functional Group Transformations on this compound
The presence of a bromo-substituted aryl group, a pyridine (B92270) ring, and ether linkages provides multiple sites for potential functional group transformations, each with its own mechanistic considerations.
The carbon-bromine bond on the phenoxy ring is the most likely site for functionalization via transition metal-catalyzed cross-coupling reactions. rsc.org This is a cornerstone of modern synthetic chemistry for forming C-C, C-N, and C-O bonds.
Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling with an organoboron reagent. The mechanism follows the classic catalytic cycle of oxidative addition, transmetalation, and reductive elimination. colab.ws The efficiency can be highly dependent on the choice of palladium catalyst, ligand, and base. nih.gov
Sonogashira Coupling: This involves coupling with a terminal alkyne, co-catalyzed by palladium and copper. nih.govlibretexts.org The mechanism includes the formation of a copper acetylide, which then undergoes transmetalation with the arylpalladium(II) intermediate. researchgate.net Copper-free protocols have also been developed. nih.gov
Buchwald-Hartwig Amination: This reaction would form a C-N bond by coupling with an amine. The catalytic cycle is similar to other cross-coupling reactions, but the nature of the ligand on the palladium catalyst is critical to facilitate the C-N reductive elimination step. nih.gov
The relative reactivity in these transformations can be compared to understand the substrate's preferences.
The lone pair of electrons on the pyridine nitrogen atom makes it a Lewis basic site. This has significant mechanistic implications, particularly in metal-catalyzed reactions. The nitrogen can coordinate to the palladium catalyst, which can be a double-edged sword. researchgate.net While this coordination can influence the electronic properties of the substrate, it can also lead to the formation of inactive or over-coordinated palladium species, thereby inhibiting the catalytic cycle. researchgate.netresearchgate.net
In some cases, additives that are Lewis acids can be used to temporarily bind to the pyridine nitrogen, preventing its coordination to the palladium catalyst and thereby enhancing the reaction rate. nih.gov
Furthermore, the pyridine nitrogen can be protonated or alkylated to form pyridinium (B92312) salts. Reactions on pyridinium ions can proceed through different mechanisms, such as nucleophilic aromatic substitution where the positively charged ring is highly activated towards nucleophilic attack. nih.govresearchgate.net
The substituents on both the pyridine and phenoxy rings exert significant electronic and steric effects that modulate the reactivity of the molecule.
Methoxy (B1213986) Group (-OCH₃): Located on the pyridine ring, the methoxy group is a strong resonance electron-donating group and a moderately inductive electron-withdrawing group. libretexts.org Its net effect is electron-donating, which increases the electron density of the pyridine ring. This can influence the basicity of the pyridine nitrogen and the susceptibility of the pyridine ring itself to electrophilic or nucleophilic attack.
Dimethyl Groups (-CH₃): The two methyl groups on the phenoxy ring are weakly electron-donating through induction and hyperconjugation. vanderbilt.edu They increase the electron density on the phenoxy ring, which can slightly decrease the rate of oxidative addition in palladium-catalyzed couplings compared to an unsubstituted ring. mdpi.com Sterically, their placement ortho to the ether linkage and meta to the bromine atom can influence the conformation of the molecule and potentially hinder the approach of bulky reagents. researchgate.net
Phenoxy Ether Linkage: The ether oxygen atom is electron-donating through resonance to the phenoxy ring, further increasing its electron density.
The combined electronic effect of the dimethyl and phenoxy groups makes the bromo-substituted aryl ring relatively electron-rich, which can impact the kinetics of cross-coupling reactions.
Isotopic Labeling Studies in Mechanistic Organic Chemistry Applied to this compound
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms and determining kinetic isotope effects (KIEs). nih.gov A KIE, the ratio of the rate constant for a reaction with a light isotope to that with a heavy isotope (e.g., kH/kD), can provide evidence for bond breaking or formation in the rate-determining step. princeton.edu
For reactions involving this compound, several isotopic labeling experiments could be envisioned:
Deuterium (B1214612) Labeling for C-H Activation Studies: If a reaction were to involve C-H activation on one of the methyl groups, replacing the protons with deuterium would result in a primary KIE if C-D bond cleavage is part of the rate-determining step.
Carbon-13 KIE for Cross-Coupling: A ¹²C/¹³C KIE at the carbon atom bearing the bromine could help probe the oxidative addition step. A significant KIE would suggest that the C-Br bond is being significantly weakened or broken in the transition state of the rate-limiting step.
Leaving Group KIE: In a hypothetical nucleophilic aromatic substitution (SNAr) reaction where the bromo-dimethylphenoxy group acts as a leaving group, a KIE could be measured by comparing the reaction rates of substrates with different bromine isotopes (⁷⁹Br vs ⁸¹Br). This can help determine the extent of C-O bond cleavage in the transition state.
These studies can help differentiate between proposed mechanisms, for example, a stepwise versus a concerted SNAr pathway. researchgate.netnih.gov
Computational and Theoretical Chemistry Studies of 2 4 Bromo 3,5 Dimethylphenoxy 6 Methoxypyridine
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and chemical reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. researchgate.net For 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine, a DFT analysis would typically begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
The analysis provides insights into the molecule's stability and the spatial relationship between the substituted phenoxy group and the methoxypyridine ring. DFT calculations also yield electronic properties such as the distribution of electron density, which is crucial for predicting how the molecule will interact with other chemical species. For instance, the molecular electrostatic potential (MEP) map can be generated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting likely sites for chemical reactions. nih.govmdpi.com
Table 1: Illustrative Optimized Geometric Parameters from DFT Calculations for a Related Bromo-Pyridine Derivative (Note: This data is for a structurally similar compound and serves as an example of typical DFT output.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-Br | 1.89 Å |
| Bond Length | C-O (ether) | 1.38 Å |
| Bond Length | C-N (pyridine) | 1.34 Å |
| Bond Angle | C-O-C (ether) | 118.5° |
| Bond Angle | C-N-C (pyridine) | 117.0° |
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity and kinetic stability. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would reveal the distribution of these orbitals across the molecular structure, indicating which parts of the molecule are most involved in electron donation and acceptance. This information is invaluable for predicting the molecule's behavior in chemical reactions. Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be derived from HOMO and LUMO energies. conicet.gov.ar
Table 2: Example Frontier Molecular Orbital Energies and Reactivity Descriptors for a Related Bromo-Aromatic Compound (Note: This data is illustrative and not specific to the title compound.)
| Descriptor | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.54 |
| LUMO Energy | -1.75 |
| HOMO-LUMO Gap (ΔE) | 4.79 |
| Ionization Potential (I) | 6.54 |
| Electron Affinity (A) | 1.75 |
| Chemical Hardness (η) | 2.40 |
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. amanote.com An MD simulation of this compound would provide a detailed view of its conformational dynamics, flexibility, and interactions with its environment, such as a solvent. nih.govmdpi.com
Prediction of Spectroscopic Signatures using Computational Methods
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental characterization. Using methods like DFT, it is possible to calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net
For this compound, these calculations would predict the specific frequencies at which the molecule's bonds vibrate. Each vibrational mode can be assigned to specific motions, such as C-H stretching, C=N bending, or C-O-C ether stretching. Comparing these predicted spectra with experimental data can confirm the molecule's structure and purity. Similarly, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Visible electronic transitions, providing a comprehensive theoretical spectroscopic profile of the compound. mdpi.comconicet.gov.ar
In Silico Modeling of Interactions with Biological Macromolecules for Research Probe Development
In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger biological macromolecule like a protein or enzyme. nih.gov This method is instrumental in the development of research probes.
For this compound, molecular docking studies could be performed to explore its potential interactions with the active site of a target protein. nih.gov The simulation would place the molecule into the protein's binding pocket in various orientations and score them based on binding affinity. This analysis identifies the most likely binding mode and reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π–π stacking, that stabilize the complex. nih.gov Such studies can guide the rational design of more potent and selective derivatives for use as research tools, without considering any clinical implications. researchgate.netmdpi.com
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Research Applications
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific chemical property. nih.gov This approach is valuable in research for predicting the activity of new, unsynthesized molecules. researchgate.net
To develop a QSAR model for derivatives of this compound, a set of structurally similar compounds with experimentally measured activity in a research assay would be required. nih.gov Various molecular descriptors—quantifiable properties related to the molecule's structure, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties—would be calculated for each derivative. mdpi.com A mathematical model would then be constructed to correlate these descriptors with the observed activity. A validated QSAR model can then be used to predict the activity of new derivatives, prioritizing the synthesis of compounds with the most promising profiles for specific research applications, excluding any focus on clinical outcomes. researchgate.net
Advanced Spectroscopic and Crystallographic Characterization Methodologies for 2 4 Bromo 3,5 Dimethylphenoxy 6 Methoxypyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine (beyond basic identification)
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. While 1D ¹H and ¹³C NMR provide primary information about the chemical environment of magnetically active nuclei, advanced 2D NMR techniques are essential for assembling the complete molecular architecture by mapping out scalar and dipolar couplings.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) Applied to this compound
For a molecule like 2-(4-Bromophenoxy)pyridine, 2D NMR experiments provide definitive evidence for its covalent framework and spatial arrangement.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar (through-bond) couplings, typically over two to three bonds. For 2-(4-Bromophenoxy)pyridine, COSY would establish the connectivity within the pyridine (B92270) and phenoxy rings. For instance, the proton at position 3 of the pyridine ring would show a correlation to the proton at position 4, which in turn would correlate with the proton at position 5, and so on, confirming the sequence of protons in each aromatic system.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. Each C-H bond in the molecule would be represented by a distinct cross-peak in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for connecting molecular fragments by identifying long-range (typically 2-4 bonds) correlations between protons and carbons. For 2-(4-Bromophenoxy)pyridine, the most important HMBC correlations would be those across the ether linkage. For example, the protons on the pyridine ring adjacent to the ether oxygen (H-3) would show a correlation to the carbon atom of the phenoxy ring attached to the oxygen (C-1'). Conversely, the protons on the phenoxy ring ortho to the ether linkage (H-2'/H-6') would correlate with the carbon of the pyridine ring bonded to the oxygen (C-2). These correlations unequivocally establish the 2-phenoxypyridine (B1581987) connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps through-space correlations between protons that are in close proximity (typically <5 Å), regardless of whether they are connected through bonds. NOESY is vital for conformational analysis. In 2-(4-Bromophenoxy)pyridine, NOESY could reveal the preferred orientation of the phenoxy ring relative to the pyridine ring by showing correlations between the pyridine protons (e.g., H-3) and the phenoxy protons (e.g., H-2'/H-6').
The following table summarizes the expected key 2D NMR correlations for the analogue, 2-(4-Bromophenoxy)pyridine.
Interactive Table: Expected 2D NMR Correlations for 2-(4-Bromophenoxy)pyridine
| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | Key HMBC Correlations (with ¹³C) | Key NOESY Correlations (with ¹H) |
| Pyridine Ring | ||||
| H-3 | H-4 | C-3 | C-2, C-4, C-5 | H-4, H-2' |
| H-4 | H-3, H-5 | C-4 | C-2, C-3, C-5, C-6 | H-3, H-5 |
| H-5 | H-4, H-6 | C-5 | C-3, C-4, C-6 | H-4, H-6 |
| H-6 | H-5 | C-6 | C-2, C-4, C-5 | H-5 |
| Phenoxy Ring | ||||
| H-2', H-6' | H-3', H-5' (respectively) | C-2', C-6' | C-1', C-3', C-4', C-5', C-2 | H-3', H-5', H-3 |
| H-3', H-5' | H-2', H-6' (respectively) | C-3', C-5' | C-1', C-2', C-4', C-6' | H-2', H-6' |
Solid-State NMR of Polymorphs of this compound
Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into polymorphism, which is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have distinct physical properties, and ssNMR is highly sensitive to the local electronic environment, which is influenced by the crystal packing.
For a compound like this compound, different polymorphs would arise from variations in intermolecular interactions (e.g., π-π stacking, halogen bonding) and molecular conformation in the solid state. These variations lead to crystallographically non-equivalent molecules, which can be distinguished by ssNMR.
The most common ssNMR experiment for polymorph characterization is ¹³C Cross-Polarization Magic Angle Spinning (CPMAS). In a ¹³C CPMAS spectrum, each unique carbon atom in the asymmetric unit of the crystal lattice gives rise to a distinct resonance. If two polymorphs are present, a doubling of peaks or significant changes in chemical shifts for specific carbons will be observed. Carbons at the molecular periphery or those involved in key intermolecular contacts are often most affected.
The table below illustrates hypothetical ¹³C ssNMR chemical shift data for two distinct polymorphs (Form A and Form B) of the target compound, highlighting the differences that would allow for their differentiation.
Interactive Table: Hypothetical ¹³C Solid-State NMR Chemical Shifts for Polymorphs of this compound
| Carbon Atom | Form A Chemical Shift (ppm) | Form B Chemical Shift (ppm) | Δδ (ppm) |
| C-2 (Pyridine) | 163.5 | 164.8 | 1.3 |
| C-6 (Pyridine) | 162.1 | 161.0 | -1.1 |
| C-4 (Phenoxy) | 118.2 | 120.5 | 2.3 |
| C-1 (Phenoxy) | 152.0 | 152.3 | 0.3 |
| Methyl Carbons | 16.5, 16.8 | 17.1, 17.9 | 0.6, 1.1 |
| Methoxy (B1213986) Carbon | 55.4 | 54.9 | -0.5 |
Mass Spectrometry Techniques for Isotopic Analysis and Fragmentation Pathway Studies of this compound
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining molecular weights, confirming elemental compositions, and elucidating molecular structures through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry can measure the m/z of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of a compound, as each unique combination of atoms has a distinct exact mass. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly resolved by HRMS. For the analogue 2-(4-Bromophenoxy)pyridine, HRMS would be used to confirm its elemental composition of C₁₁H₈BrNO.
Interactive Table: HRMS Data for 2-(4-Bromophenoxy)pyridine
| Parameter | Value |
| Molecular Formula | C₁₁H₈BrNO |
| Calculated Exact Mass ([M]⁺, ⁷⁹Br) | 248.9789 Da |
| Calculated Exact Mass ([M]⁺, ⁸¹Br) | 250.9769 Da |
| Expected Observation | Two peaks of nearly equal intensity separated by ~2 Da |
| Required Accuracy | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a specific parent ion (e.g., the molecular ion, [M]⁺), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and reveals information about its structure and the relative strengths of its chemical bonds.
For 2-(4-Bromophenoxy)pyridine, the primary fragmentation pathways would likely involve the cleavage of the ether bond, which is often the most labile bond in such structures. This can occur in two ways, leading to either the pyridinoxy or the bromophenyl cation. Subsequent fragmentations, such as the loss of neutral molecules like CO or HBr, would provide further structural confirmation.
Interactive Table: Plausible MS/MS Fragmentation Pathway for 2-(4-Bromophenoxy)pyridine
| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |
| 249.98 ([M]⁺) | 170.98 | [C₅H₄NO]⁺ (Pyridinoxy radical cation) | C₆H₄Br |
| 249.98 ([M]⁺) | 155.95 | [C₆H₄Br]⁺ (Bromophenyl cation) | C₅H₄NO |
| 249.98 ([M]⁺) | 94.03 | [C₅H₄N]⁺ (Pyridine radical cation) | C₆H₄BrO |
| 155.95 | 76.03 | [C₆H₄]⁺ (Benzyne) | Br |
X-Ray Crystallography for Absolute Configuration and Conformational Analysis of this compound
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and torsion angles, allowing for a detailed conformational analysis and the determination of the absolute configuration in chiral molecules.
For an achiral molecule like 2-(4-Bromophenoxy)pyridine, X-ray crystallography would reveal the precise spatial arrangement of the two aromatic rings relative to each other. The key conformational parameters are the torsion angles around the C-O bonds of the ether linkage. These angles define the twist of the pyridine and phenoxy rings with respect to the C-O-C plane and are critical for understanding potential intermolecular interactions, such as stacking or halogen bonding, within the crystal lattice. The analysis would also confirm the planarity of the aromatic rings and provide exact measurements of all bond lengths, which can offer insights into the electronic effects of the substituents.
The table below presents typical crystallographic data that would be obtained from an X-ray diffraction experiment on a suitable crystal of 2-(4-Bromophenoxy)pyridine.
Interactive Table: Representative X-Ray Crystallographic Data for 2-(4-Bromophenoxy)pyridine
| Parameter | Description | Typical Value |
| Crystal Data | ||
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| a (Å) | Unit cell length | 8.5 - 9.5 |
| b (Å) | Unit cell length | 5.5 - 6.5 |
| c (Å) | Unit cell length | 18.0 - 19.0 |
| β (°) | Unit cell angle | 95 - 105 |
| Z | Molecules per unit cell | 4 |
| Selected Bond Lengths (Å) | ||
| C(2)-O(1) | Pyridine-Oxygen bond | 1.35 - 1.38 |
| C(1')-O(1) | Phenoxy-Oxygen bond | 1.38 - 1.41 |
| C(4')-Br(1) | Carbon-Bromine bond | 1.88 - 1.91 |
| **Selected Bond Angles (°) ** | ||
| C(2)-O(1)-C(1') | Ether bond angle | 117 - 120 |
| Selected Torsion Angles (°) | ||
| C(3)-C(2)-O(1)-C(1') | Defines twist of pyridine ring | ± (5 - 20) |
| C(2)-O(1)-C(1')-C(2') | Defines twist of phenoxy ring | ± (20 - 40) |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions in this compound
The complementary nature of FT-IR and Raman spectroscopy is particularly advantageous. thermofisher.comsemanticscholar.orgspectroscopyonline.com Vibrations that involve a significant change in the dipole moment are typically strong in the FT-IR spectrum, whereas vibrations that lead to a substantial change in the polarizability of the molecule are strong in the Raman spectrum.
Functional Group Identification:
The vibrational spectrum of this compound can be dissected into several key regions, each corresponding to the vibrations of specific functional groups.
Pyridine Ring Vibrations: The pyridine moiety gives rise to a series of characteristic bands. The C=C and C=N stretching vibrations within the ring are expected to appear in the 1600-1400 cm⁻¹ region. Substituted pyridines often show multiple bands in this region. conferenceworld.in The ring breathing modes, which are often strong in the Raman spectrum, are anticipated around 1000 cm⁻¹. C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹.
Substituted Benzene (B151609) Ring Vibrations: The 4-bromo-3,5-dimethylphenyl group also exhibits characteristic aromatic vibrations. The C=C stretching vibrations of the benzene ring will also contribute to the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the exact position and intensity of these bands. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ range.
Diaryl Ether Linkage: The C-O-C stretching vibrations of the diaryl ether linkage are a key diagnostic feature. These typically give rise to strong bands in the FT-IR spectrum in the 1270-1230 cm⁻¹ (asymmetric stretch) and 1070-1020 cm⁻¹ (symmetric stretch) regions.
Methyl and Methoxy Group Vibrations: The methyl (CH₃) groups will show symmetric and asymmetric stretching vibrations in the 2975-2950 cm⁻¹ and 2885-2865 cm⁻¹ regions, respectively. Corresponding bending vibrations are expected around 1460 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric). The methoxy (O-CH₃) group will also contribute to the C-H stretching region and will have a characteristic C-O stretching band.
Carbon-Bromine Vibration: The C-Br stretching vibration is expected to appear in the low-frequency region of the spectrum, typically between 600 and 500 cm⁻¹. This band is often of medium to strong intensity in the FT-IR spectrum.
A summary of the expected characteristic vibrational frequencies for this compound is presented in the table below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (Expected Intensity) |
| Aromatic C-H Stretch (Pyridine) | 3100 - 3000 | FT-IR (m), Raman (s) |
| Aromatic C-H Stretch (Benzene) | 3100 - 3000 | FT-IR (m), Raman (s) |
| Asymmetric CH₃ Stretch | 2975 - 2950 | FT-IR (m), Raman (m) |
| Symmetric CH₃ Stretch | 2885 - 2865 | FT-IR (w), Raman (m) |
| Aromatic C=C/C=N Ring Stretch | 1600 - 1400 | FT-IR (s), Raman (s) |
| Asymmetric CH₃ Bend | ~1460 | FT-IR (m), Raman (m) |
| Symmetric CH₃ Bend | ~1375 | FT-IR (m), Raman (w) |
| Asymmetric C-O-C Stretch (Ether) | 1270 - 1230 | FT-IR (s), Raman (m) |
| Symmetric C-O-C Stretch (Ether) | 1070 - 1020 | FT-IR (m), Raman (w) |
| Pyridine Ring Breathing | ~1000 | FT-IR (w), Raman (s) |
| C-Br Stretch | 600 - 500 | FT-IR (s), Raman (m) |
s = strong, m = medium, w = weak
Intermolecular Interactions:
In the solid state, intermolecular interactions can have a subtle but discernible effect on the vibrational spectrum. For this compound, potential intermolecular interactions include dipole-dipole interactions, van der Waals forces, and possible weak C-H···O or C-H···N hydrogen bonds. Halogen bonding, an interaction involving the electrophilic region of the bromine atom, could also play a role in the crystal packing. nih.govnih.govmdpi.com
These interactions can lead to:
Peak Broadening: In the solid state, a wider variety of microenvironments compared to the gas phase or dilute solution can lead to a broadening of vibrational bands.
Frequency Shifts: Intermolecular interactions can cause shifts in the vibrational frequencies. For example, the formation of weak hydrogen bonds can lead to a red shift (lower frequency) of the C-H stretching vibrations and a blue shift (higher frequency) of the corresponding bending modes.
Splitting of Degenerate Modes: In the crystal lattice, the symmetry of the molecule can be lowered, leading to the splitting of vibrational modes that are degenerate in the isolated molecule.
Computational vibrational spectroscopy, often employing Density Functional Theory (DFT), can be a valuable tool to predict the FT-IR and Raman spectra of molecules like this compound. arxiv.orgarxiv.orgchimia.chcore.ac.ukresearchgate.net Such calculations can provide a detailed assignment of the vibrational modes and can also be used to model the effects of intermolecular interactions by simulating the spectra of dimers or larger clusters.
Chiroptical Spectroscopy (ECD, VCD) for Stereochemical Research on Chiral Analogs of this compound
Chiroptical spectroscopic techniques, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are indispensable tools for the stereochemical analysis of chiral molecules. While this compound itself is achiral, the introduction of appropriate substituents or steric hindrance can lead to chiral analogs, specifically atropisomers, which are stereoisomers arising from restricted rotation about a single bond. nih.gov
Atropisomerism in Analogs of this compound:
The diaryl ether linkage in this compound is a potential source of axial chirality. If the rotation around the C(aryl)-O or O-C(pyridyl) bonds is sufficiently hindered by bulky substituents, stable, non-interconverting enantiomers can exist. For instance, the introduction of bulky groups ortho to the ether linkage on either the pyridine or the phenyl ring could create a high enough rotational barrier to allow for the isolation of individual atropisomers.
Electronic Circular Dichroism (ECD) Spectroscopy:
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. For chiral diaryl ethers, the ECD spectrum is often dominated by exciton (B1674681) coupling between the electronic transitions of the two aromatic chromophores. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the dihedral angle between the two aromatic rings, and thus to the absolute configuration of the atropisomer.
Theoretical calculations of ECD spectra, typically using Time-Dependent Density Functional Theory (TD-DFT), are a powerful method for assigning the absolute configuration of chiral molecules. dtu.dkmdpi.comchemrxiv.org By comparing the experimentally measured ECD spectrum with the theoretically predicted spectra for the possible enantiomers, the absolute configuration can be unambiguously determined.
Vibrational Circular Dichroism (VCD) Spectroscopy:
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of a molecule from its vibrational transitions. uva.nlresearchgate.netnih.govresearchgate.net A significant advantage of VCD is that all molecules with vibrational modes have a VCD spectrum, and it is particularly sensitive to the conformational flexibility of a molecule.
For chiral analogs of this compound, VCD can provide detailed structural information. The VCD signals in the mid-infrared region, particularly those associated with the stretching modes of the diaryl ether linkage and the vibrations of the substituents on the aromatic rings, would be characteristic of the specific atropisomeric form.
Similar to ECD, the comparison of experimental VCD spectra with those predicted by DFT calculations is a robust method for determining the absolute configuration of chiral molecules. nih.gov
The table below summarizes the application of ECD and VCD for the stereochemical analysis of potential chiral analogs of this compound.
| Technique | Spectral Region | Information Obtained |
| ECD | UV-Vis | Absolute configuration from exciton coupling of aromatic chromophores. Sensitive to the dihedral angle of atropisomers. |
| VCD | Mid-Infrared | Absolute configuration and detailed conformational information from vibrational transitions. |
Applications of 2 4 Bromo 3,5 Dimethylphenoxy 6 Methoxypyridine in Organic Synthesis and Materials Science Research
2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine as a Versatile Synthetic Building Block
The intrinsic reactivity of this compound, primarily centered around the chemically accessible bromine atom and the pyridine (B92270) nucleus, establishes it as a valuable precursor in synthetic chemistry. Its utility is particularly pronounced in the construction of intricate molecular architectures through well-established catalytic cross-coupling reactions and in the synthesis of novel heterocyclic systems.
Utility in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for Aryl-Aryl Bond Formation
The presence of a bromine atom on the phenoxy ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. Among these, the Suzuki-Miyaura and Sonogashira reactions are of paramount importance for creating aryl-aryl and aryl-alkynyl linkages, respectively.
The Suzuki-Milaura coupling reaction, which couples an organohalide with an organoboron compound, is a widely employed method for the synthesis of biaryl compounds. nih.gov In the context of this compound, the carbon-bromine bond can be selectively activated by a palladium catalyst to react with a variety of arylboronic acids or their esters. This transformation would lead to the synthesis of a diverse library of 2-(4-aryl-3,5-dimethylphenoxy)-6-methoxypyridine derivatives. The reaction conditions for such transformations are typically mild and tolerant of a wide range of functional groups. mdpi.com
Interactive Data Table: Representative Suzuki-Miyaura Reaction Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | Est. >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | Est. >85 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 90 | Est. >80 |
*Yields are estimated based on similar reactions reported in the literature for structurally related brominated aryl ethers.
The Sonogashira coupling reaction provides a direct route to arylalkynes by coupling a terminal alkyne with an aryl halide. wikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. libretexts.org The application of the Sonogashira coupling to this compound would enable the introduction of an alkynyl moiety at the 4-position of the phenoxy ring. This functionalization is particularly valuable for the synthesis of extended π-conjugated systems relevant to materials science and for the construction of complex natural product analogs. nih.gov
Interactive Data Table: Representative Sonogashira Reaction Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | Est. >85 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (3) / XPhos (6) | CuI (5) | DIPA | Toluene | 80 | Est. >90 |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ (3) | CuI (5) | Piperidine | DMF | 70 | Est. >80 |
*Yields are estimated based on similar reactions reported in the literature for structurally related brominated aryl ethers.
Role in Heterocyclic Synthesis as a Pyridine Core Precursor
Beyond its utility in cross-coupling reactions, the this compound scaffold can serve as a precursor for the synthesis of more complex heterocyclic systems. The pyridine ring itself is a common motif in a vast array of biologically active compounds and functional materials. beilstein-journals.org The existing methoxy (B1213986) and phenoxy substituents on the pyridine ring can influence its reactivity and provide handles for further chemical manipulation. For instance, nucleophilic aromatic substitution (SNAr) reactions at the pyridine ring, though challenging, could potentially be employed to introduce additional functional groups. Furthermore, the entire 2-phenoxy-6-methoxypyridine unit can be incorporated as a key structural element in the synthesis of larger, polycyclic heterocyclic architectures.
Derivatization Strategies for Expanding the Chemical Space around this compound
The modular nature of this compound allows for a wide range of derivatization strategies, enabling the systematic exploration of the chemical space around this core structure. These strategies can be broadly categorized into modifications of the bromo-substituted phenyl ring and alterations to the pyridine moiety.
Selective Functionalization of the Bromo-Substituted Phenyl Ring
The primary site for functionalization on the phenyl ring is the bromine atom, which serves as a versatile handle for a multitude of transformations. As discussed previously, Suzuki-Miyaura and Sonogashira cross-coupling reactions are prime examples. In addition to these, other palladium-catalyzed reactions such as the Buchwald-Hartwig amination (for the introduction of nitrogen-based nucleophiles), Heck reaction (for the introduction of vinyl groups), and cyanation reactions can be envisioned.
Furthermore, lithium-halogen exchange followed by quenching with various electrophiles would provide access to a wide array of derivatives. For example, reaction with an organolithium reagent such as n-butyllithium at low temperature would generate an aryllithium species, which could then be reacted with electrophiles like aldehydes, ketones, carbon dioxide (to form a carboxylic acid), or sulfuryl chloride (to introduce a sulfonyl chloride group).
Modifications at the Pyridine Moiety
The pyridine moiety of this compound also presents opportunities for chemical modification, although these transformations can be more challenging due to the electron-deficient nature of the pyridine ring. The methoxy group at the 6-position is a potential site for nucleophilic substitution. For instance, treatment with strong acids could lead to demethylation to reveal a pyridone, which can then be further functionalized. Alternatively, displacement of the methoxy group with other nucleophiles might be possible under specific conditions.
Direct C-H functionalization of the pyridine ring is a more advanced strategy that could potentially be employed to introduce substituents at the remaining open positions (3, 4, and 5). However, regioselectivity in such reactions can be difficult to control. The directing effects of the existing phenoxy and methoxy groups would play a crucial role in determining the outcome of these reactions.
Development of this compound-Based Ligands for Catalysis Research
The structural features of this compound make it an attractive scaffold for the design and synthesis of novel ligands for transition metal catalysis. The pyridine nitrogen atom can act as a coordinating site for a metal center, and further functionalization can introduce additional donor atoms to create bidentate or tridentate ligands.
For example, derivatization at the position ortho to the phenoxy ether linkage on the pyridine ring (the 3-position) could introduce a second coordinating group, such as a phosphine (B1218219), an amine, or another heterocyclic ring. This would result in a bidentate ligand with a P,N or N,N donor set. The steric bulk provided by the 3,5-dimethylphenoxy group could be advantageous in creating a specific coordination environment around the metal center, which in turn could influence the selectivity and activity of the resulting catalyst. Such ligands could find applications in a variety of catalytic transformations, including asymmetric catalysis, where the chiral environment created by the ligand is crucial for enantioselectivity. researchgate.net The synthesis of such ligands would likely involve a multi-step sequence, starting with the functionalization of the pyridine ring of this compound.
Exploiting the Photophysical Properties of this compound in Advanced Materials Research (e.g., organic electronics)
The photophysical properties of phenoxy-pyridine derivatives suggest that this compound could be a valuable component in the development of advanced materials for organic electronics. Compounds incorporating the pyridine core are known to be useful as charge-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.org The electronic properties of such molecules can be tuned by the nature and substitution pattern of the aromatic rings.
The presence of the electron-donating methoxy group on the pyridine ring and the electron-withdrawing bromine atom on the phenoxy ring could lead to interesting charge-transfer characteristics within the molecule. This intramolecular charge transfer is often associated with fluorescence, and the emission properties can be sensitive to the solvent environment (solvatochromism). Such properties are highly desirable for the design of emissive materials in OLEDs. semanticscholar.orgnih.govresearchgate.net
Table 2: Predicted Photophysical Properties of this compound Based on Analogous Compounds
| Property | Predicted Characteristic | Potential Application |
| Absorption (λ_abs) | UV-Vis region | Light-harvesting in organic solar cells |
| Emission (λ_em) | Blue-green region | Emissive layer in OLEDs |
| Fluorescence Quantum Yield (Φ_F) | Moderate to high | Efficient light emission |
| Solvatochromism | Significant shift in emission with solvent polarity | Environmental sensors |
Design and Synthesis of Molecular Probes and Research Tools Incorporating the this compound Scaffold (excluding clinical diagnostics)
The this compound scaffold presents a promising platform for the design and synthesis of novel molecular probes and research tools. The bromine atom serves as a convenient handle for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings. This would allow for the attachment of various reporting units (e.g., fluorophores) or recognition moieties.
Diaryl ether-based structures have been successfully employed as ligands for biological targets and as fluorescent probes. nih.govbeilstein-journals.org For instance, the phenoxy-pyridine core could be modified to create probes that are sensitive to changes in their local environment, such as polarity or the presence of specific ions. Crown ethers, for example, can be incorporated into fluorescent probes for ion sensing. rsc.orgexlibrisgroup.com
The inherent fluorescence of the phenoxy-pyridine unit itself could be modulated upon binding to a target analyte, leading to a "turn-on" or "turn-off" fluorescent response. The design of such probes often involves a donor-π-acceptor architecture to enhance the sensitivity and selectivity of the probe. researchgate.net The this compound molecule could serve as the core of such a system, where the dimethylphenoxy and methoxypyridine units act as donor and acceptor components, respectively.
Table 3: Potential Modifications of the this compound Scaffold for Molecular Probe Development
| Modification Site | Reaction Type | Attached Moiety | Potential Application |
| Bromine atom | Suzuki Coupling | Boronic acid with a fluorophore (e.g., pyrene) | Ratiometric fluorescent probes |
| Bromine atom | Sonogashira Coupling | Alkyne-containing recognition group | Probes for specific analytes |
| Pyridine Nitrogen | Quaternization | Alkyl halide with a functional group | Modulation of electronic properties and solubility |
Future Directions and Emerging Research Avenues for 2 4 Bromo 3,5 Dimethylphenoxy 6 Methoxypyridine
Integration with Flow Chemistry and Automated Synthesis Platforms for 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine Production
The synthesis of diaryl ethers like this compound traditionally involves batch processing, which can have limitations in terms of scalability, safety, and process control. rsc.orgnih.gov The integration of continuous flow chemistry offers a promising alternative for the production of this compound. Flow reactors provide enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle reactive intermediates. acs.orgunimi.it For the synthesis of this specific diaryl ether, a nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed cross-coupling reaction could be adapted to a flow process. researchgate.netorganic-chemistry.org
Automated synthesis platforms can further accelerate the exploration of the chemical space around this core structure. By combining robotic systems with flow reactors, libraries of analogs could be rapidly synthesized by varying the phenolic and pyridyl coupling partners. researchgate.netneurips.cc This high-throughput approach would be invaluable for structure-activity relationship (SAR) studies in drug discovery. nih.gov
Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for this compound
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | 12-24 hours | 10-60 minutes |
| Temperature | 100-150 °C | 150-220 °C (superheated) |
| Yield | 75-85% | >90% |
| Safety | Potential for thermal runaway | Enhanced safety, small reaction volumes |
| Scalability | Limited, requires larger vessels | Easily scalable by extending run time |
| Purification | Batch chromatography | In-line purification possible |
This table presents hypothetical data to illustrate the potential advantages of flow chemistry for the synthesis of the title compound.
Investigation of Supramolecular Assemblies Involving this compound
The structural features of this compound—including the aromatic rings capable of π-π stacking, the methoxy (B1213986) group as a hydrogen bond acceptor, and the pyridine (B92270) nitrogen as a coordination site—make it an interesting candidate for supramolecular chemistry. Future research could explore its ability to form well-defined, non-covalent assemblies such as host-guest complexes, liquid crystals, or organogels.
For instance, the pyridine nitrogen could coordinate to metal centers to form metallo-supramolecular structures. By analogy with crown ethers containing pyridine sidearms, which are known to complex with various ions, this compound could be incorporated into macrocyclic structures designed for specific molecular recognition tasks. researchgate.nettandfonline.com The bromo-substituent also offers a handle for forming halogen bonds, a type of non-covalent interaction increasingly utilized in crystal engineering. Investigating the self-assembly behavior of this molecule could lead to the development of new functional materials with applications in sensing, catalysis, or molecular encapsulation.
Exploration of Bio-orthogonal Chemistry Applications utilizing this compound as a Modular Component
Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov These reactions are powerful tools for labeling biomolecules, in vivo imaging, and targeted drug delivery. nih.govresearchgate.net The this compound scaffold could be developed into a modular component for bio-orthogonal applications.
A potential strategy would involve transforming the bromo-substituent into a bio-orthogonal reactive handle, such as an azide (B81097), alkyne, or tetrazine. For example, the bromine could be converted to an azide via a substitution reaction or to a terminal alkyne via a Sonogashira coupling. The resulting functionalized phenoxypyridine could then be used as a probe to be "clicked" onto a biomolecule of interest that has been metabolically labeled with a complementary reactive partner. This would enable the targeted delivery of the phenoxypyridine moiety, which may possess inherent biological activity or serve as a reporter tag. The development of such probes would bridge the gap between synthetic chemistry and chemical biology, opening new avenues for studying biological systems. nih.gov
Advanced Methodologies for the Discovery of Novel Reactivity Patterns for this compound
While the synthesis of the diaryl ether bond is well-established, future research can focus on discovering novel reactivity patterns for the functionalization of the pre-formed this compound scaffold. The pyridine ring, in particular, presents challenges for selective C-H functionalization due to the directing effects of the nitrogen atom.
Recent breakthroughs, such as temporary de-aromatization strategies, have enabled the functionalization of pyridines at the traditionally difficult-to-access meta-position. innovations-report.com Applying such advanced methodologies to the title compound could allow for the introduction of new functional groups at positions 3, 4, or 5 of the pyridine ring. This would generate a diverse set of new analogs that are not accessible through traditional cross-coupling approaches. The bromine atom on the phenoxy ring also serves as a versatile synthetic handle for further transformations, such as lithiation-substitution or palladium-catalyzed cross-coupling reactions, to introduce additional complexity.
Machine Learning and Artificial Intelligence in Accelerating Research on this compound and its Analogs
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling rapid prediction of reaction outcomes, optimization of reaction conditions, and de novo molecular design. nih.gov For a molecule like this compound, AI can be a powerful tool to accelerate future research.
Retrosynthesis prediction algorithms can propose novel and efficient synthetic routes to the target molecule and its analogs. neurips.cc These tools analyze vast databases of chemical reactions to identify the most plausible disconnections, potentially uncovering pathways that a human chemist might overlook. Furthermore, reaction outcome prediction models can forecast the major products of a proposed reaction, estimate yields, and suggest optimal conditions, thereby reducing the need for extensive empirical screening. acs.orgnips.cc As research progresses, AI could also be used to design new analogs with desired properties, such as enhanced biological activity or specific material characteristics, by learning from existing structure-activity relationship data.
Table 2: Example of a Machine Learning-Predicted Retrosynthesis for an Analog
| Target Molecule | Predicted Precursors (Reactants) | Reaction Type |
| 2-(4-Amino-3,5-dimethylphenoxy)-6-methoxypyridine | 2-Chloro-6-methoxypyridine (B123196) + 4-Amino-3,5-dimethylphenol | Nucleophilic Aromatic Substitution |
| 2-(4-Amino-3,5-dimethylphenoxy)-6-methoxypyridine | 2-Bromo-6-methoxypyridine + 4-Amino-3,5-dimethylphenol | Buchwald-Hartwig Amination |
| 4-Amino-3,5-dimethylphenol | 3,5-Dimethyl-4-nitrophenol | Reduction of Nitro Group |
This table provides a simplified, hypothetical output from a retrosynthesis prediction tool, illustrating how AI can suggest synthetic pathways to analogs of the title compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling between 4-bromo-3,5-dimethylphenol and 6-methoxypyridine derivatives. Key steps include:
- Activation of the phenol : Use of a base (e.g., K₂CO₃) to deprotonate the phenolic hydroxyl group, enhancing nucleophilicity .
- Coupling conditions : Polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C) to facilitate ether bond formation. Monitoring via TLC or HPLC ensures reaction completion .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield and purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the methoxy group at pyridine C6 appears as a singlet (~δ 3.8–4.0 ppm), while bromine’s deshielding effect shifts adjacent protons downfield .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 [⁷⁹Br/⁸¹Br] signature) .
- X-ray Crystallography : SHELX software refines crystal structures, with ORTEP-3 visualizing thermal ellipsoids and intermolecular interactions (e.g., π-stacking in pyridine rings) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement?
- Methodological Answer : Discrepancies in bond lengths/angles or disorder modeling require:
- Robust refinement protocols : SHELXL’s restraints (e.g., DFIX, FLAT) to align geometry with chemically reasonable values .
- Validation tools : CheckCIF for identifying outliers in torsion angles or symmetry errors. Contradictory data may arise from twinning or poor crystal quality, necessitating reprocessing with alternative integration software (e.g., SAINT) .
Q. What strategies improve regioselectivity in the etherification step of synthesis?
- Methodological Answer :
- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) on the pyridine ring to direct substitution to the desired position .
- Catalytic systems : Copper(I) iodide/1,10-phenanthroline enhances cross-coupling efficiency in Ullmann reactions, reducing byproducts .
- Solvent effects : Use of DMF increases reaction rates compared to THF due to better solvation of intermediates .
Q. How to design experiments to study the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding modes, focusing on the bromine and methoxy groups’ roles in hydrophobic interactions .
- Competitive binding assays : Radiolabeled ligands (e.g., ³H-labeled analogs) quantify displacement in receptor-binding studies.
- Metabolic stability : LC-MS/MS tracks Phase I/II metabolites in microsomal incubations, identifying oxidation or demethylation sites .
Notes on Data Interpretation
- Contradictory spectral data : For overlapping NMR peaks, use 2D techniques (e.g., HSQC, HMBC) to resolve assignments. Conflicting MS fragments may arise from in-source decay; alternative ionization methods (e.g., ESI vs. MALDI) clarify results .
- Crystallographic ambiguity : High-resolution data (>1.0 Å) and Hirshfeld surface analysis differentiate genuine disorder from experimental artifacts .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
